2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate
Overview
Description
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate: is a compound that features a triazole ring and a toluenesulphonate group The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in chemical reactions The toluenesulphonate group, derived from toluenesulfonic acid, is often used as a leaving group in organic synthesis due to its ability to stabilize negative charge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Ethyl Group: The triazole ring is then functionalized with an ethyl group through nucleophilic substitution reactions.
Introduction of the Tosyl Group: Finally, the ethyl-triazole intermediate is reacted with toluenesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated systems for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, expanding its utility in synthetic chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Cycloaddition: Copper(I) catalysts are often employed in click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an ethyl-triazole-amine derivative .
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group stabilizes the transition state, facilitating the formation of new bonds. In biological systems, the triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole ring without additional functional groups.
4-Toluenesulfonyl Chloride: A common reagent used to introduce the tosyl group.
Ethyl Triazole: A triazole ring functionalized with an ethyl group but lacking the tosyl group.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate is unique due to the combination of the triazole ring and the tosyl group, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.
Properties
Molecular Formula |
C11H13N3O3S |
---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
2-(triazol-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13N3O3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-8-14-7-6-12-13-14/h2-7H,8-9H2,1H3 |
InChI Key |
YBFIHQYSPUSJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C=CN=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.